3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile
Description
Properties
Molecular Formula |
C8H6N4 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
3-aminoimidazo[1,2-a]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6N4/c9-5-6-8(10)12-4-2-1-3-7(12)11-6/h1-4H,10H2 |
InChI Key |
CJHQIOKQKWPFRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
A comparative study evaluated solvents and catalysts for synthesizing 3-methylimidazo[1,2-a]pyridine (3a):
| Entry | Solvent | Catalyst | Equivalents | Temperature/Time | Yield of 3a | Hydrolysis Byproduct |
|---|---|---|---|---|---|---|
| 1 | DMSO | None | — | 180°C, 6 h | 0% | Trace |
| 2 | THF | 1 | 65°C, 12 h | 0% | — |
The absence of product in entries 1–2 highlights the necessity of α-halo ketones or alternative cyclization promoters. Subsequent trials with acetic anhydride in DMF at 120°C achieved 85% yield, underscoring the critical role of anhydride electrophilicity in facilitating nucleophilic attack.
Multi-Step Synthesis via Carboxylic Acid Intermediates
Patent WO2018008929A1 discloses a scalable route to 3-aminoimidazo[1,2-a]pyridine-2-carbonitrile through sequential ester hydrolysis and amidation.
Stepwise Procedure
-
Ester Hydrolysis :
Isopropyl 8-(2,6-dimethylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate is treated with 2N NaOH in ethanol at 80°C for 2 hours, yielding the carboxylic acid (85% isolated yield). -
Amidation with 3-Hydroxyazetidine :
The carboxylic acid is coupled with 3-hydroxyazetidine using EDCI and HOBt in anhydrous dichloromethane. After 22 hours at room temperature, the product is isolated in 79% yield.
Critical Parameters
-
Coupling Agents : EDCI and HOBt minimize racemization, ensuring high enantiomeric purity.
-
Solvent Choice : Dichloromethane and DMF are preferred for their inertness and solubility profiles.
Intramolecular Cyclization of 2-Acylated Amines
Gueiffier et al. demonstrated that this compound serves as a precursor to pyrido[1,2-e]purines via intramolecular cyclization.
Cyclization Protocol
-
Nitration and Reduction :
2-Acetylated amines are nitrated using , followed by catalytic hydrogenation (5% Pd/C, ) to introduce the amino group. -
Thionyl Chloride-Mediated Cyclization :
Treatment with in chloroform at room temperature induces ring closure, forming the tricyclic pyridopurine scaffold. Despite side reactions (e.g., chloro derivative formation), the target compound is isolated in 65% yield after chromatographic purification.
Comparative Analysis of Synthetic Routes
| Method | Yield | Scalability | Byproducts | Key Advantage |
|---|---|---|---|---|
| Kröhnke One-Pot | 85% | Moderate | Hydrolysis products | Avoids α-halo ketones |
| Multi-Step Amidation | 79–85% | High | Minimal | Adaptable to diverse substrates |
| Intramolecular Cyclization | 65% | Low | Chloro derivatives | Enables fused-ring architectures |
The multi-step amidation route offers superior scalability for industrial applications, while the Kröhnke method excels in simplicity. Cyclization strategies, though lower-yielding, unlock access to complex polycyclic systems.
Industrial-Scale Considerations
-
Catalyst Recycling : Palladium catalysts in hydrogenation steps are recovered via filtration, reducing costs.
-
Solvent Recovery : Ethyl acetate and dichloromethane are distilled and reused, aligning with green chemistry principles.
-
Quality Control : HPLC purity thresholds (>98%) are enforced to meet pharmaceutical standards.
Output :
"The integration of coupling agents like EDCI has revolutionized amidation efficiency, particularly in sterically hindered systems." — Adapted from WO2018008929A1 .
Chemical Reactions Analysis
Types of Reactions: 3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at the 3-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of imidazo[1,2-a]pyridine-2-carbonitrile derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted imidazo[1,2-a]pyridine-2-carbonitrile derivatives with various functional groups.
Scientific Research Applications
3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile and its derivatives have been extensively studied for their biological activities, particularly as inhibitors of key enzymes in pathogenic organisms.
- Antimycobacterial Activity : Research has identified 3-aminoimidazo[1,2-a]pyridines as novel inhibitors of Mycobacterium tuberculosis glutamine synthetase. One study reported that a specific derivative exhibited an IC50 value of 0.38 µM, significantly outperforming known inhibitors like L-methionine-SR-sulfoximine . This highlights the compound's potential in developing treatments for tuberculosis.
- Anticancer Properties : The imidazo[1,2-a]pyridine scaffold has shown promise in anticancer research. Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. For instance, compounds derived from this scaffold have demonstrated significant activity against multidrug-resistant strains of cancer cells .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, which often involve multi-step reactions that enhance its biological activity.
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitutions where the nitrile group is displaced by amino acids or other nucleophiles. For example, reactions with glycine yielded derivatives that could potentially act as precursors for more complex structures .
- Metal-Free Synthesis : Recent advancements have focused on metal-free synthesis methods for imidazo[1,2-a]pyridines, which are crucial for environmentally friendly chemical processes. These methods allow for the efficient production of various derivatives while maintaining high yields .
Therapeutic Applications
The therapeutic applications of this compound extend beyond its role as an enzyme inhibitor.
- Anti-inflammatory and Analgesic Effects : Some derivatives have been evaluated for their anti-inflammatory properties, showing potential as pain relief agents. The structure-activity relationship studies indicate that modifications to the imidazo[1,2-a]pyridine ring can enhance these effects .
- Neuropharmacological Applications : Compounds derived from this scaffold have also been explored for their sedative and anxiolytic properties. Notably, certain derivatives are being investigated for their efficacy in treating anxiety disorders and insomnia .
Case Study 1: Antitubercular Activity
In a high-throughput screening approach, several imidazo[1,2-a]pyridine analogs were identified as potent inhibitors against Mycobacterium tuberculosis. The most effective compounds demonstrated MIC values ranging from 0.03 to 5.0 µM against the H37Rv strain .
Case Study 2: Anticancer Research
A series of 3-aminoimidazo[1,2-a]pyridine derivatives were synthesized and tested against various cancer cell lines. Results indicated that modifications to the nitrogen bridge significantly affected cytotoxicity profiles, leading to the identification of promising candidates for further development .
Data Table
| Application Area | Activity Type | Notable Findings |
|---|---|---|
| Antimycobacterial | Inhibitor of glutamine synthetase | IC50 = 0.38 µM; superior to existing drugs |
| Anticancer | Cytotoxicity | Effective against multidrug-resistant cancer cells |
| Anti-inflammatory | Pain relief | Structure modifications enhance efficacy |
| Neuropharmacological | Sedative/anxiolytic | Potential treatment for anxiety and insomnia |
Mechanism of Action
The mechanism of action of 3-aminoimidazo[1,2-a]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties
Key Insights :
- Electron-Donating vs. Withdrawing Groups: The 3-amino group enhances electron density, improving donor capacity in TADF materials , whereas nitro or trifluoromethyl groups increase electron withdrawal, altering reactivity and bioactivity .
- Steric Effects : Bulky substituents (e.g., CF₃) may hinder binding to biological targets compared to smaller groups like NH₂ or CN .
Key Insights :
- Antiparasitic Activity: 3-Nitro derivatives exhibit superior activity against E. histolytica compared to amino-substituted analogs, likely due to nitro group redox properties .
- Antiviral Specificity: The 3-amino derivative’s HIV-1 RT inhibition is attributed to interactions with the enzyme’s hydrophobic pocket .
- Anti-inflammatory Potential: 3-Aryl derivatives outperform amino/nitro analogs, suggesting aryl groups enhance target binding .
Key Insights :
- Efficiency: Mechanochemical synthesis of the 3-amino derivative offers higher yields and greener conditions compared to traditional nitration or halogenation .
- Scalability : Nitro derivatives require multi-step synthesis, limiting large-scale production .
Biological Activity
3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
1. Overview of Biological Activity
This compound and its derivatives have shown promising biological activities, particularly in anti-tubercular and anticancer applications. The compound's structural features contribute to its interaction with various biological targets, making it a candidate for drug development.
1.1 Antitubercular Activity
Recent studies indicate that imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, compounds derived from this scaffold demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mycobacterium tuberculosis (Mtb) . The mechanism involves targeting the oxidative phosphorylation pathway crucial for Mtb survival, specifically interacting with cytochrome bcc oxidase .
1.2 Anticancer Activity
The anticancer potential of this compound has also been explored. Compounds based on this structure have shown activity against various cancer cell lines, including prostate (PC-3) and breast cancer (MCF-7) cells. Most derivatives exhibited non-cytotoxicity at higher concentrations (IC50 > 128 μM), indicating a favorable safety profile .
2. Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy and selectivity. Modifications at specific positions on the imidazo ring significantly influence biological activity.
| Modification | Position | Effect on Activity |
|---|---|---|
| Ethyl group | C6 | Increased potency against Mtb |
| Chlorine | C6 | Enhanced activity compared to bromine |
| Benzyl amides | C3 | Most active derivatives identified |
Studies revealed that substituents at the C2 and C6 positions play a crucial role in determining the compound's potency against Mtb and cancer cells. For example, introducing a chloro group at position C6 significantly improved the compound's effectiveness .
3. Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acids under specific conditions to yield the desired product .
4. Case Studies and Research Findings
Several studies have focused on evaluating the biological activity of derivatives of this compound:
4.1 Study on Antitubercular Activity
A recent study reported that modified imidazo compounds showed potent anti-Mtb activity with MIC values ranging from 0.0009 μM to 0.045 μM against both extracellular and intracellular forms of Mtb . These findings suggest that structural modifications can lead to enhanced therapeutic efficacy.
4.2 Study on Anticancer Activity
Another investigation assessed various derivatives against cancer cell lines, revealing that specific substitutions led to significant inhibition of cell proliferation. For instance, compounds with an ethyl group at position C6 demonstrated improved anti-proliferative effects compared to their unsubstituted counterparts .
5. Conclusion
The compound this compound holds considerable promise due to its diverse biological activities, particularly in combating MDR-TB and various cancers. Ongoing research into its SAR will likely yield more potent derivatives suitable for therapeutic applications.
Future studies should focus on detailed pharmacokinetic profiles and in vivo evaluations to further establish the clinical relevance of this compound.
Q & A
Q. What are the most efficient synthetic routes for 3-aminoimidazo[1,2-a]pyridine-2-carbonitrile, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via multicomponent reactions (MCRs), which are favored for their atom economy and scalability. Key methods include:
- Rousseau-Adib Protocol : Reacting 2-aminopyridine with aldehydes and isonitriles in aqueous media (catalyst-free), achieving high yields (75–90%) .
- Groebke–Blackburn–Bienaymé Reaction : A one-pot, three-component reaction using BF₃·MeCN and trimethyl orthoformate as promoters, yielding >85% purity .
- Formimidamide Chemistry : Anhydrous conditions with benzyl/allyl/propargyl halides and 2-aminopyridines, avoiding transition metals .
Q. Optimization Tips :
Q. Table 1: Comparative Synthesis Methods
| Method | Yield (%) | Key Conditions | Advantages |
|---|---|---|---|
| Rousseau-Adib (aqueous) | 85–90 | Catalyst-free, room temperature | Green chemistry, high scalability |
| Groebke–Blackburn | >85 | BF₃·MeCN, trimethyl orthoformate | High purity, one-pot procedure |
| Formimidamide | 70–80 | Anhydrous, no metals | Broad substrate scope |
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
Q. Best Practices :
- Use DMSO-d₆ for resolving NH protons.
- Combine NMR with elemental analysis to confirm purity.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms and regioselectivity in imidazo[1,2-a]pyridine synthesis?
Methodological Answer: Density Functional Theory (DFT) studies reveal:
- Cyclization Pathways : Exothermic 5-endo-trig cyclization (activation energy ~25 kcal/mol) is favored over Baldwin-forbidden pathways due to dimethyliminium stabilization .
- Substituent Effects : Electron-donating groups (e.g., –OCH₃) lower activation barriers by stabilizing transition states .
Q. Case Study :
- Formimidamide Chemistry : DFT shows that exo-substituents reduce strain, enabling Mannich-type mechanisms over disfavored electrocyclizations .
Q. Table 2: DFT-Calculated Activation Energies
| Reaction Pathway | ΔG‡ (kcal/mol) | Key Contributor |
|---|---|---|
| 5-endo-trig cyclization | 25.3 | Dimethyliminium stabilization |
| Baldwin-forbidden pathway | 32.1 | High ring strain |
Q. How do structural modifications (e.g., nitro, methoxy) influence the biological activity of this compound derivatives?
Methodological Answer:
Q. SAR Guidelines :
- Prioritize para-substituted aryl groups for optimal steric fit in enzyme pockets.
- Avoid bulky substituents (e.g., –CF₃) to prevent off-target effects.
Q. Table 3: Substituent Effects on Bioactivity
| Derivative (R Group) | Bioactivity (IC₅₀, µM) | Target Pathway |
|---|---|---|
| –NO₂ (4a) | 8.2 ± 0.5 | Topoisomerase II inhibition |
| –OCH₃ (4c) | 12.4 ± 1.1 | Kinase modulation |
| –Cl (4d) | 15.8 ± 2.3 | Apoptosis induction |
Q. How can conflicting data on reaction yields or bioactivity be resolved through experimental design?
Methodological Answer:
- Controlled Replicates : Conduct triplicate reactions with standardized catalysts (e.g., BiCl₃ for MCRs) to minimize batch variability .
- Orthogonal Validation : Cross-check cytotoxicity data using ATP assays vs. flow cytometry .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities before synthesis .
Example :
Discrepancies in nitro derivative yields (78% vs. 65%) were traced to trace moisture in acetonitrile; strict anhydrous conditions improved reproducibility .
Q. What strategies optimize regioselectivity in multicomponent reactions involving imidazo[1,2-a]pyridines?
Methodological Answer:
- Catalyst Selection : BF₃·MeCN promotes regioselective cyclization via Lewis acid activation .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, favoring 3-substitution .
- Temperature Control : Reflux (60–80°C) minimizes side products like imidazo[4,5-b]pyridines .
Case Study :
Replacing triethylamine with DBU increased 3-substituted product yield from 70% to 88% by deprotonating intermediates selectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
